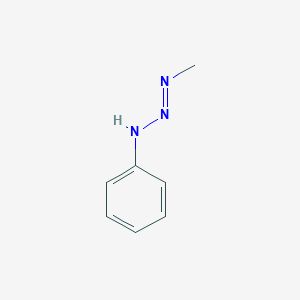
1-Naphthyltrimethoxysilane
Descripción general
Descripción
1-Naphthyltrimethoxysilane is an organosilicon compound with the molecular formula C13H16O3Si. It is a liquid at room temperature and is primarily used as a chemical intermediate in various organic and synthetic materials . This compound is known for its excellent adhesion properties and is commonly employed as a surface modifier, coupling agent, or intermediate in organic synthesis.
Mecanismo De Acción
Target of Action
1-Naphthyltrimethoxysilane is a chemical compound with the molecular formula C13H16O3Si . It is primarily used as a chemical intermediate in various applications . The primary targets of this compound are surfaces where it forms strong bonds, providing adhesion and cohesion .
Mode of Action
This compound interacts with its targets by forming strong bonds between surfaces . This interaction results in adhesion and cohesion, which are crucial in applications such as coatings and adhesives .
Biochemical Pathways
It is known that this compound can react with various surfaces, such as glass or metal, to provide hydrophobic or oleophobic properties .
Pharmacokinetics
It is known that this compound has a melting point of33-35°C , a boiling point of 150°C , and a density of 1.09±0.1 g/cm3 . These properties may influence its bioavailability in certain applications.
Result of Action
The result of this compound’s action is the formation of strong bonds between surfaces, providing adhesion and cohesion . This results in improved performance in applications such as coatings, where it acts as a crosslinking agent, improving the durability and adhesion of the coating to the substrate .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is known to react slowly with moisture/water . Therefore, the presence of moisture can affect its reactivity and stability. Furthermore, it is recommended to store this compound at a temperature between 2-8°C to maintain its stability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Naphthyltrimethoxysilane can be synthesized through the reaction of 1-naphthol with trimethoxysilane in the presence of a catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trimethoxysilane group. The reaction can be represented as follows:
1-Naphthol+Trimethoxysilane→this compound
The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions
1-Naphthyltrimethoxysilane undergoes various chemical reactions, including:
Hydrolysis: In the presence of moisture, this compound hydrolyzes to form 1-naphthylsilanetriol and methanol.
Condensation: It can undergo condensation reactions with other silanes to form siloxane bonds.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions.
Condensation: Other silanes or silanols.
Substitution: Various nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: 1-Naphthylsilanetriol and methanol.
Condensation: Siloxane polymers.
Substitution: 1-Naphthylsilane derivatives.
Aplicaciones Científicas De Investigación
1-Naphthyltrimethoxysilane is widely used in scientific research due to its versatile properties. Some of its applications include:
Chemistry: Used as a coupling agent in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Utilized in the development of drug delivery systems and biomedical coatings.
Industry: Applied in the production of advanced materials such as coatings, adhesives, and composites
Comparación Con Compuestos Similares
Similar Compounds
- Trimethoxyphenylsilane
- Trimethoxyoctylsilane
- Trimethoxypropylsilane
- 3-Chloropropyltrimethoxysilane
- Trimethoxysilylpropanethiol
Uniqueness
1-Naphthyltrimethoxysilane is unique due to its naphthyl group, which imparts specific chemical and physical properties. Compared to other trimethoxysilanes, it offers enhanced aromaticity and stability, making it suitable for specialized applications in organic synthesis and material science .
Propiedades
IUPAC Name |
trimethoxy(naphthalen-1-yl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3Si/c1-14-17(15-2,16-3)13-10-6-8-11-7-4-5-9-12(11)13/h4-10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSOVVFMGSCDMIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C1=CC=CC2=CC=CC=C21)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60474662 | |
| Record name | 1-NAPHTHYLTRIMETHOXYSILANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60474662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18052-76-1 | |
| Record name | 1-NAPHTHYLTRIMETHOXYSILANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60474662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(Trimethoxysilyl)naphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















